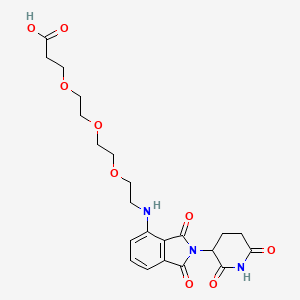

Pomalidomide-PEG3-CO2H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

Pomalidomide-PEG3-CO2H, also known as Pomalidomide-linker 2 or Thalidomide-NH-PEG3-propionic acid, is a protein degrader building block used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The primary target of this compound is Cereblon (CRBN), a protein that is recruited by this compound .

Mode of Action

This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant carboxylic acid for reactivity with an amine on the target ligand . This compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation. By recruiting the E3 ligase to the target protein, this compound triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can affect various cellular pathways depending on the specific target protein being degraded.

Pharmacokinetics

As a protein degrader building block, it is designed to interact with specific target proteins within cells, suggesting it has properties that allow it to penetrate cell membranes .

Result of Action

The molecular and cellular effects of this compound’s action involve the degradation of specific target proteins. By recruiting the E3 ligase to these proteins, this compound induces their ubiquitination and subsequent degradation by the proteasome . This can result in the disruption of cellular pathways involving the target protein, potentially leading to therapeutic effects in the context of diseases associated with the overexpression or abnormal activity of the target protein.

生化分析

Biochemical Properties

Pomalidomide-PEG3-CO2H interacts with various enzymes and proteins. It contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand . There are 384 drugs known to interact with pomalidomide . The notable oxidative metabolite of this compound is formed primarily via CYP1A2 and CYP3A4 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of lenalidomide-resistant multiple myeloma cell lines . It also enhances T cell– and natural killer cell–mediated immunity . In addition, it has been shown to markedly inhibit angiogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with its target, cereblon . This leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have significant effects in laboratory settings. It has been shown to have a potent effect on cytokines, such as tumor necrosis factor-a, interferon-g, and interleukin-10

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, blood levels of pomalidomide in patients at the typical 4-mg/d dose have a Cmax of 75 ng/mL and an average daily concentration of 17 ng/mL

Metabolic Pathways

This compound is involved in various metabolic pathways. Clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug .

Transport and Distribution

It is known that this compound is extensively metabolized prior to excretion, and metabolites are eliminated primarily in urine .

Subcellular Localization

It is known that this compound is a component of the E3 ubiquitin ligase complex , suggesting that it may be localized to specific compartments or organelles within the cell where this complex operates.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG3-CO2H involves the conjugation of pomalidomide with a PEGylated linker. One common method includes the alkylation of the aromatic amine of pomalidomide, followed by the attachment of the PEG3 linker through a series of reactions . The reaction conditions typically involve the use of coupling agents and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and ensure consistency .

化学反应分析

Types of Reactions

Pomalidomide-PEG3-CO2H undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with amines to form amide bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as DMF (dimethylformamide) . The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products

The major products formed from reactions involving this compound are typically amide-linked conjugates used in PROTAC technology .

科学研究应用

Pomalidomide-PEG3-CO2H is widely used in scientific research, particularly in the field of targeted protein degradation. Its applications include:

相似化合物的比较

Pomalidomide-PEG3-CO2H is unique due to its specific structure and functionality. Similar compounds include:

Pomalidomide-PEG2-CO2H: Contains a shorter PEG linker.

Pomalidomide-PEG4-CO2H: Contains a longer PEG linker.

Pomalidomide-PEG5-CO2H: Another variant with a different PEG linker length.

Pomalidomide-C3-CO2H: Lacks the PEG linker, resulting in different reactivity and applications.

These compounds differ in their linker lengths and functional groups, which can affect their reactivity and suitability for different applications .

生物活性

Pomalidomide-PEG3-CO2H is a synthetic compound derived from pomalidomide, an immunomodulatory drug, and linked to a polyethylene glycol (PEG) chain with a carboxylic acid functional group. This compound is primarily investigated for its potential in targeted protein degradation, enhancing the solubility and bioavailability of pomalidomide while retaining its biological activity.

This compound operates through a mechanism that involves modulating immune responses and exhibiting anti-cancer properties. The compound utilizes the E3 ligase recruitment mechanism, similar to other PROTACs (proteolysis-targeting chimeras), to selectively target and degrade specific proteins associated with various diseases, particularly cancer. This targeted approach minimizes off-target effects, which are common with traditional small-molecule drugs, thereby enhancing therapeutic efficacy and reducing toxicity .

Biological Activity

1. Immunomodulatory Effects:

Pomalidomide itself has demonstrated significant immunomodulatory effects, particularly in the treatment of multiple myeloma. The addition of the PEG moiety in this compound enhances its solubility, which is crucial for effective biological activity .

2. Targeted Protein Degradation:

The compound facilitates the recruitment of E3 ligases to specific substrates, promoting their ubiquitination and subsequent degradation via the proteasome pathway. This mechanism has been shown to effectively reduce levels of pathogenic proteins in various cellular models .

Case Studies

-

Efficacy in Multiple Myeloma:

A phase 2 clinical trial assessed the efficacy of pomalidomide in combination with dexamethasone in patients with lenalidomide-refractory multiple myeloma. The study reported an overall response rate (ORR) of 38.9% and a median progression-free survival (PFS) of 4.4 months for one treatment arm, highlighting the compound's effectiveness in challenging cases . -

Cellular Models:

In vitro studies utilizing H293T cells treated with this compound showed a dose-dependent reduction in α-synuclein aggregates, indicating its potential utility in neurodegenerative diseases . The degradation dynamics were monitored over time, revealing significant reductions in aggregate levels after 24 hours of treatment.

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Pomalidomide | Immunomodulatory effects; used in multiple myeloma | Core structure without PEG or carboxylic acid |

| Pomalidomide-PEG3-Azide | Contains PEG linker; enhances solubility | Lacks specific targeting capabilities |

| Pomalidomide-CO2H | Carboxylic acid derivative; suitable for coupling | Focused on different conjugation strategies |

| Thalidomide | Similar immunomodulatory effects; no PEG linkage | Older generation; less targeted approach |

属性

IUPAC Name |

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYOEHKZQIFBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。